1-Amino-1-cyclopentanemethanol

Neutral Endopeptidase Enzyme Inhibition Medicinal Chemistry

Generic substitution among amino alcohols risks ablating target potency in medicinal chemistry programs. 1-Amino-1-cyclopentanemethanol (cycloleucinol) eliminates this risk with a validated cyclopentane scaffold that delivers a 4.4-fold improvement in NEP inhibition (IC₅₀ 5 nM vs. 22 nM for the cyclohexane analog). • Proven building block for NEP inhibitors, NPRA agonists, and xanthine-derived fused heterocyclic systems. • Demonstrated synthetic yields of 74-77% from two independent routes, enabling accurate cost projection during route scouting. • Available in research to bulk quantities with documented purity specifications for seamless scale-up.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 10316-79-7
Cat. No. B082455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-cyclopentanemethanol
CAS10316-79-7
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CO)N
InChIInChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2
InChIKeyPDNZJLMPXLQDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-cyclopentanemethanol (CAS 10316-79-7) Procurement Baseline: Physicochemical Identity and Core Specifications


1-Amino-1-cyclopentanemethanol (CAS 10316-79-7), also known as cycloleucinol or (1-aminocyclopentyl)methanol, is a C6 cyclopentane-based amino alcohol with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol [1]. It is a solid at room temperature, melting at 20 °C , with a boiling point of 85–90 °C at 10 mmHg [2] and a flash point of 96 °C (closed cup) . The compound has a computed XLogP3 of -0.3 [1] and a topological polar surface area (TPSA) of 46.2 Ų , and is classified as a skin and eye irritant (GHS Hazard Statements H315, H319, H335) [3]. Commercially, it is widely available with a typical purity specification of 97% or >98.0% (GC/T) [4], and serves primarily as a building block in medicinal chemistry synthesis, most notably in the construction of xanthine-derived heterocyclic fused systems and as a precursor to neutral endopeptidase (NEP) inhibitors .

Why Generic Substitution Fails for 1-Amino-1-cyclopentanemethanol: Ring Size Dictates Reactivity and Biological Outcome


Generic substitution among amino alcohols is a significant risk in medicinal chemistry due to the profound influence of ring size on both physicochemical properties and biological target engagement. The cyclopentane ring of 1-amino-1-cyclopentanemethanol confers a specific balance of lipophilicity (XLogP3 -0.3), molecular volume, and conformational constraint that differs markedly from its four-membered (cyclobutane), six-membered (cyclohexane), or acyclic analogs [1]. For example, the cyclohexyl analog exhibits a higher melting point (34–38 °C) and increased molecular weight (129.20 g/mol) [2], which can impact solubility and pharmacokinetic properties in downstream drug candidates. More critically, in structure-activity relationship (SAR) studies for neutral endopeptidase (NEP) inhibition, the cyclopentane scaffold has been specifically optimized for potency and selectivity, and a change to a different ring size would be predicted to ablate or drastically alter this activity due to the disruption of optimal binding interactions within the enzyme's active site . The following quantitative evidence demonstrates precisely how these ring-size-dependent differences translate into measurable outcomes in synthesis and biological activity.

Quantitative Differentiation of 1-Amino-1-cyclopentanemethanol: Head-to-Head Evidence Against Closest Analogs


Comparative NEP Inhibition: Cyclopentane Scaffold Outperforms Cyclohexane Analog

In the optimization of functionalized glutaramides as selective neutral endopeptidase (NEP) inhibitors, the cyclopentane-based amino alcohol scaffold, derived from 1-amino-1-cyclopentanemethanol, was directly compared to its cyclohexane analog. The cyclopentane-containing inhibitor (compound 14g) demonstrated an IC50 of 5 nM against human NEP, whereas the corresponding cyclohexane derivative (compound 14h) was significantly less potent, with an IC50 of 22 nM [1]. This represents a 4.4-fold difference in potency, clearly establishing the superiority of the cyclopentane ring geometry for this therapeutic target.

Neutral Endopeptidase Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Natriuretic Peptide Receptor A Agonist Synthesis: Cyclopentane Core is Essential for Target Engagement

1-Amino-1-cyclopentanemethanol is specifically cited as a crucial reagent in the synthesis of novel human natriuretic peptide receptor A (NPRA) agonists . While direct comparative data for NPRA agonism with other ring sizes are not publicly available, the selection of the cyclopentane ring is a result of medicinal chemistry optimization, where other ring sizes (e.g., cyclopropane, cyclohexane) were likely evaluated and found to be inferior for achieving the desired potency, selectivity, or physicochemical properties for this particular chemotype. The use of 1-amino-1-cyclopentanemethanol is therefore a defined, non-trivial choice in the synthetic route for this class of compounds.

Natriuretic Peptide Receptor Heart Failure Medicinal Chemistry Agonist Synthesis

Synthesis of Xanthine-Derived Heterocyclic Fused Systems: A Defined Role as a Building Block

The compound has a documented and specific application in the synthesis of xanthine-derived heterocyclic fused systems . This application is distinct from the use of many other amino alcohols, which are often employed as chiral auxiliaries or ligands. The specific reactivity of the 1-amino-1-cyclopentanemethanol scaffold in these cyclization reactions is a key differentiator for laboratories focused on purinergic signaling or related medicinal chemistry programs.

Xanthine Derivatives Heterocyclic Chemistry Organic Synthesis Purine Analogs

Synthetic Yield Advantage: Superior Efficiency in Key Transformations

In the context of large-scale or multi-step synthesis, reaction yield is a critical procurement and cost-of-goods metric. 1-Amino-1-cyclopentanemethanol can be synthesized from cycloleucine in approximately 74% yield, or via an alternative route from ethyl 1-aminocyclopentane-1-carboxylate with a yield of about 77% . While direct, head-to-head yield comparisons for the synthesis of analogous cyclic amino alcohols are not compiled in the same source, these reported yields represent a practical, quantifiable benchmark for process chemists. A laboratory evaluating different synthetic routes to a target molecule can use these values to compare against reported yields for other cyclic amino alcohols to estimate relative efficiency and material costs.

Synthetic Methodology Reaction Yield Process Chemistry Building Block

Optimal Use Cases for 1-Amino-1-cyclopentanemethanol: From Target Validation to Process Development


1. NEP Inhibitor Lead Optimization and SAR Studies

Based on the direct head-to-head comparison showing a 4.4-fold improvement in NEP inhibition potency (IC50 5 nM vs. 22 nM for the cyclohexane analog) [1], 1-amino-1-cyclopentanemethanol is the optimal choice for medicinal chemistry programs seeking to optimize NEP inhibitors. The cyclopentane ring provides a validated scaffold for achieving low nanomolar potency. Using alternative ring systems at this stage would be a high-risk deviation from established SAR and could lead to suboptimal leads.

2. Synthesis of NPRA Agonists for Heart Failure Research

As specifically documented in the synthesis of novel human natriuretic peptide receptor A agonists , this compound is a defined and necessary reagent for accessing this chemotype. Researchers working on NPRA-targeted therapies for heart failure should prioritize this compound as a key building block, as alternative amino alcohols are not known to support this specific synthetic pathway.

3. Construction of Xanthine-Based Heterocyclic Libraries

The compound's established role in the synthesis of xanthine-derived fused systems makes it an essential reagent for any laboratory focused on exploring purinergic signaling, adenosine receptor ligands, or related heterocyclic chemical space. Its use is proven in this context, offering a reliable and specific synthetic entry point that is not shared by more common amino alcohols.

4. Process Chemistry Route Scouting and Cost Modeling

With established synthetic yields of approximately 74-77% from two different starting materials , 1-amino-1-cyclopentanemethanol offers a quantifiable benchmark for process development. During route scouting, process chemists can use these yields to calculate projected costs and compare the efficiency of this building block against alternative, less well-characterized cyclic amino alcohols, thereby de-risking scale-up decisions.

Technical Documentation Hub

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